molecular formula C19H20F2N4O2 B2573472 N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034498-93-4

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2573472
CAS No.: 2034498-93-4
M. Wt: 374.392
InChI Key: QIXLPRNPNGDCSV-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a bis-amide derivative featuring a central oxalamide scaffold. The N1-substituent is a 2,5-difluorophenyl group, while the N2-position is occupied by a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety. This structure combines aromatic fluorine substituents with a heterocyclic piperidine-pyridine system, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-1-2-16(21)17(11-14)24-19(27)18(26)23-12-13-5-9-25(10-6-13)15-3-7-22-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXLPRNPNGDCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol under acidic conditions to form the intermediate 1-(pyridin-4-yl)piperidin-4-yl)methanol.

    Synthesis of the Difluorophenyl Intermediate: 2,5-difluoroaniline is reacted with oxalyl chloride to form the corresponding difluorophenyl oxalyl chloride.

    Coupling Reaction: The final step involves the coupling of the piperidinyl-pyridinyl intermediate with the difluorophenyl oxalyl chloride in the presence of a base such as triethylamine to yield N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is C19H20F2N4O2C_{19}H_{20}F_{2}N_{4}O_{2}, with a molecular weight of 374.4 g/mol. The compound features a difluorophenyl group and a piperidine derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀F₂N₄O₂
Molecular Weight374.4 g/mol
CAS Number2034498-93-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluorophenyl moiety is believed to engage with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. This dual interaction may modulate the activity of various enzymes or receptors, leading to significant biological effects.

In Vitro Studies

Research has demonstrated that N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • Cervical Cancer (HeLa Cells) : The compound has shown IC50 values indicating effective inhibition of cell proliferation.
  • Mechanisms of Action : Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells through pathways involving EGFR inhibition and modulation of JNK signaling pathways.

Table 1: In Vitro Antiproliferative Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa10EGFR inhibition
DLD-115JNK pathway modulation
K56212Induction of apoptosis

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A study highlighted its effectiveness against various cancer types, showing significant growth inhibition percentages compared to standard treatments.
  • Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with this compound led to G2/M phase arrest in HeLa cells, suggesting a potential mechanism for its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 2,5-difluorophenyl group and pyridinyl-piperidinylmethyl side chain. Below is a comparative analysis with key analogs from the literature:

Compound Name N1 Substituent N2 Substituent Key Features Biological Target (Inferred) Reference
Target Compound
N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
2,5-difluorophenyl (1-(pyridin-4-yl)piperidin-4-yl)methyl Dual fluorine atoms (electron-withdrawing), pyridine-piperidine hybrid Likely antiviral/kinase
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-chlorophenyl Thiazole-pyrrolidine hybrid Chlorine substituent, hydroxymethyl-thiazole HIV entry inhibitor [1]
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-chloro-3-(CF3)phenyl Fluoro-pyridinyloxy phenyl Trifluoromethyl group, pyridine-carboxamide Kinase inhibitor (e.g., Regorafenib analog) [2]
N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) 4-chlorophenyl Acetylpiperidine-thiazole hybrid Hydroxyethyl-thiazole, acetylated piperidine HIV entry inhibitor [1]

Key Structural Differences and Implications

N1-Substituent :

  • The 2,5-difluorophenyl group in the target compound contrasts with the 4-chlorophenyl or 4-chloro-3-(trifluoromethyl)phenyl groups in analogs. Fluorine atoms may improve metabolic stability and membrane permeability compared to chlorine or bulkier CF3 groups .
  • The meta/para fluorine arrangement in 2,5-difluorophenyl could alter steric and electronic interactions with target proteins compared to para-chloro substituents in analogs like 13 and 14 .

N2-Substituent: The pyridinyl-piperidinylmethyl side chain in the target compound differs from thiazole-pyrrolidine (14) or pyridinyloxy-phenyl (1c) moieties. The piperidine-pyridine system may enhance binding to cationic pockets (e.g., in viral glycoproteins or kinases) due to its basic nitrogen atoms .

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